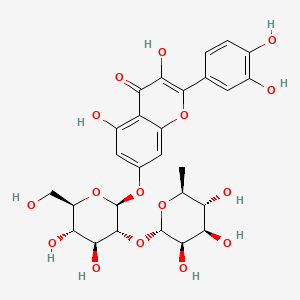
Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- involves several steps:
Preparation of p-Bromobenzaldehyde: This is achieved by the bromination of p-bromotoluene using bromine in the presence of a catalyst.
Formation of p-Bromobenzyl Bromide: p-Bromobenzaldehyde is then converted to p-bromobenzyl bromide through a reaction with hydrobromic acid .Synthesis of the Pyrimidine Derivative: The final step involves the reaction of p-bromobenzyl bromide with 2-(dimethylamino)ethylamine and 4-methylpyrimidine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-: Similar structure but with a pyridine ring instead of pyrimidine.
Ethylamine, 2-((p-bromo-α-methyl-α-phenylbenzyl)oxy)-N,N-dimethyl-: Contains an ethylamine group and a phenylbenzyl group.
Uniqueness
Pyrimidine, 2-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidine core differentiates it from similar compounds with pyridine or other heterocyclic cores, potentially offering unique interactions and applications .
Properties
CAS No. |
108774-53-4 |
|---|---|
Molecular Formula |
C16H21BrN4 |
Molecular Weight |
349.27 g/mol |
IUPAC Name |
N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H21BrN4/c1-13-8-9-18-16(19-13)21(11-10-20(2)3)12-14-4-6-15(17)7-5-14/h4-9H,10-12H2,1-3H3 |
InChI Key |
HMHUEEIZRJFBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N(CCN(C)C)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


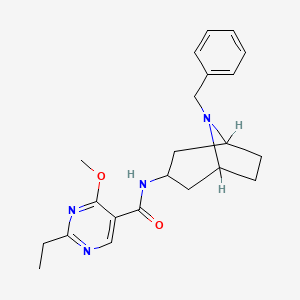
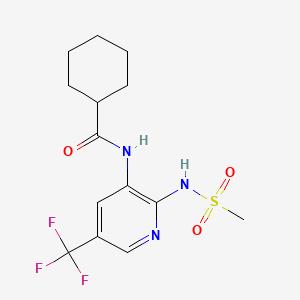



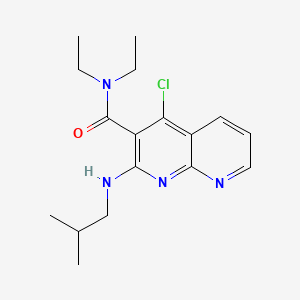
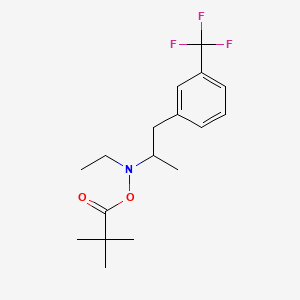
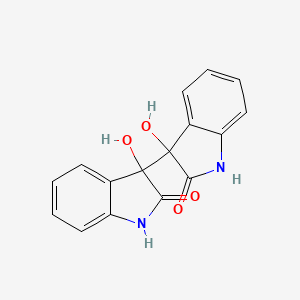

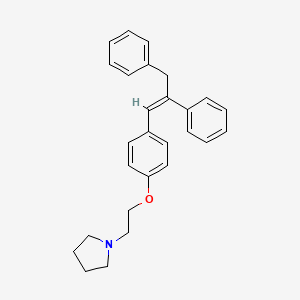

![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)

